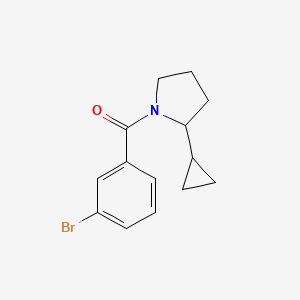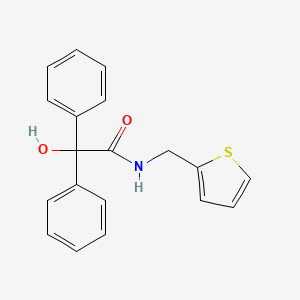![molecular formula C17H16ClN3O2 B6639399 2-[N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]anilino]ethanol](/img/structure/B6639399.png)
2-[N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]anilino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]anilino]ethanol is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CPOP, and it has been found to have a wide range of applications in the fields of pharmacology, biochemistry, and physiology. In
作用機序
The mechanism of action of CPOP involves its binding to GPCRs and preventing their activation by ligands. This results in a decrease in downstream signaling pathways, which can have a wide range of physiological effects. CPOP has been found to be particularly effective at blocking certain GPCRs, including the dopamine D3 receptor and the adenosine A2A receptor.
Biochemical and Physiological Effects:
CPOP has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease dopamine release in the brain, which can have implications for the treatment of addiction and other psychiatric disorders. CPOP has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, CPOP has been found to have analgesic effects, making it a potential treatment for pain.
実験室実験の利点と制限
One of the main advantages of CPOP is its potency and selectivity for certain GPCRs. This makes it a valuable tool for studying their function and potential therapeutic targets. Additionally, CPOP has been found to be relatively stable and easy to synthesize, making it a practical compound for use in lab experiments. However, one of the limitations of CPOP is its potential for off-target effects. While it has been found to be selective for certain GPCRs, it may also bind to other targets and have unintended effects.
将来の方向性
There are many future directions for research on CPOP. One potential area of study is its use as a therapeutic agent for addiction and other psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of CPOP and its potential off-target effects. Finally, new synthetic methods for CPOP may be developed to improve its yield and purity, making it a more practical compound for use in lab experiments.
In conclusion, CPOP is a valuable compound for scientific research with a wide range of potential applications in pharmacology, biochemistry, and physiology. Its potency and selectivity for certain GPCRs make it a valuable tool for studying their function and potential therapeutic targets. Further research is needed to fully understand the mechanism of action of CPOP and its potential therapeutic applications.
合成法
The synthesis of CPOP involves the condensation of 4-chlorobenzaldehyde with 3-amino-5-methylisoxazole to form 3-(4-chlorophenyl)-1,2,4-oxadiazole. This intermediate is then reacted with 2-(N,N-dimethylamino)ethyl chloride hydrochloride to form the final product, 2-[N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]anilino]ethanol. The synthesis method is relatively straightforward and has been optimized for high yield and purity.
科学的研究の応用
CPOP has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in the fields of pharmacology, biochemistry, and physiology. One of the main applications of CPOP is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that are involved in a wide range of physiological processes. CPOP has been found to be a potent and selective antagonist of certain GPCRs, making it a valuable tool for studying their function.
特性
IUPAC Name |
2-[N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]anilino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-14-8-6-13(7-9-14)17-19-16(23-20-17)12-21(10-11-22)15-4-2-1-3-5-15/h1-9,22H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCJHOGIKFGWSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)CC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]anilino]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639320.png)

![Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone](/img/structure/B6639336.png)
![4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B6639337.png)
![N-[2-(cyclohexen-1-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B6639343.png)
![7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid](/img/structure/B6639355.png)

![1-[2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B6639366.png)
![1-(Azepan-1-yl)-2-[3-(hydroxymethyl)anilino]ethanone](/img/structure/B6639372.png)
![1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol](/img/structure/B6639381.png)
![2-[1-[[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl]piperidin-2-yl]ethanol](/img/structure/B6639391.png)

![1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B6639403.png)
![1-[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidin-4-ol](/img/structure/B6639409.png)